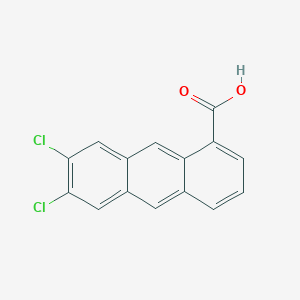

6,7-Dichloroanthracene-1-carboxylic acid

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

58236-20-7 |

|---|---|

Molecular Formula |

C15H8Cl2O2 |

Molecular Weight |

291.1 g/mol |

IUPAC Name |

6,7-dichloroanthracene-1-carboxylic acid |

InChI |

InChI=1S/C15H8Cl2O2/c16-13-6-9-4-8-2-1-3-11(15(18)19)12(8)5-10(9)7-14(13)17/h1-7H,(H,18,19) |

InChI Key |

KNUSPCYZXSAADW-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC2=CC3=CC(=C(C=C3C=C2C(=C1)C(=O)O)Cl)Cl |

Origin of Product |

United States |

Advanced Spectroscopic Characterization and Structural Elucidation of 6,7 Dichloroanthracene 1 Carboxylic Acid

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

NMR spectroscopy is a primary tool for determining the detailed structure of a molecule in solution. For 6,7-Dichloroanthracene-1-carboxylic acid, both ¹H-NMR and ¹³C-NMR would provide crucial information.

¹H-NMR and ¹³C-NMR Chemical Shift Analysis

In ¹H-NMR spectroscopy, the proton of the carboxylic acid group (-COOH) is expected to appear as a broad singlet in the downfield region of the spectrum, typically between 10-13 ppm. orgchemboulder.comlibretexts.orgoregonstate.edu The exact chemical shift would be influenced by the solvent and concentration. The aromatic protons on the anthracene (B1667546) core would resonate in the aromatic region, generally between 7.0 and 9.0 ppm. The specific substitution pattern (dichloro- and carboxylic acid groups) would lead to a unique set of signals and coupling patterns, allowing for the assignment of each aromatic proton.

The ¹³C-NMR spectrum would show a characteristic signal for the carbonyl carbon of the carboxylic acid group between 160-185 ppm. oregonstate.edu The carbons of the anthracene ring would appear in the aromatic region (typically 120-150 ppm). The carbons directly bonded to the chlorine atoms would experience a downfield shift due to the electronegativity of the halogen.

Interactive Data Table: Predicted NMR Chemical Shift Ranges

| Nucleus | Functional Group | Predicted Chemical Shift (ppm) |

| ¹H | Carboxylic Acid (-COOH) | 10.0 - 13.0 |

| ¹H | Aromatic (Ar-H) | 7.0 - 9.0 |

| ¹³C | Carbonyl (-C OOH) | 160 - 185 |

| ¹³C | Aromatic (Ar-C) | 120 - 150 |

Correlation with Computational Data for Peak Assignment

In the absence of complete experimental data from 2D NMR techniques (like COSY and HMBC), computational methods are invaluable. Density Functional Theory (DFT) calculations can predict the ¹H and ¹³C chemical shifts for a proposed structure. By comparing the calculated spectrum with the experimental data, each peak can be assigned to a specific hydrogen or carbon atom in the molecule with a higher degree of confidence. This method is particularly useful for complex aromatic systems where signals may overlap. For a related compound, 1,8-dichloro-9,10-dihydro-9,10-ethanoanthracene-11-carboxylic acid, calculated NMR chemical shifts showed excellent correlation with experimental data. mdpi.com

Mass Spectrometry for Molecular Weight and Fragmentation Analysis (LC-MS, GC-MS)

Mass spectrometry is used to determine the molecular weight of a compound and to gain structural information from its fragmentation patterns. For this compound (molecular formula: C₁₅H₈Cl₂O₂), the expected exact mass could be precisely measured.

Aromatic carboxylic acids typically exhibit characteristic fragmentation patterns in mass spectrometry. oregonstate.edu Common fragmentation pathways include the loss of a hydroxyl radical (-OH, M-17), the loss of the entire carboxyl group (-COOH, M-45), and the loss of carbon monoxide (-CO) following the initial loss of the hydroxyl group. oregonstate.eduyoutube.com The presence of two chlorine atoms would result in a characteristic isotopic pattern for the molecular ion peak (M, M+2, M+4) and any chlorine-containing fragments, due to the natural abundance of the ³⁵Cl and ³⁷Cl isotopes.

Interactive Data Table: Predicted Mass Spectrometry Fragments

| Fragmentation | Lost Group | Description |

| [M-17]⁺ | •OH | Loss of a hydroxyl radical |

| [M-45]⁺ | •COOH | Loss of the carboxylic acid group |

| [M-H₂O]⁺ | H₂O | Loss of water (possible in some cases) |

| [M-CO₂H]⁺ | CO₂H | Loss of the carboxyl group |

X-ray Diffraction Studies for Solid-State Structure

X-ray diffraction provides definitive information about the three-dimensional structure of a molecule in the solid state, including bond lengths, bond angles, and intermolecular interactions.

Single-Crystal X-ray Diffraction for Molecular Geometry

To perform this analysis, a suitable single crystal of this compound would be required. The diffraction experiment would yield the precise coordinates of each atom in the crystal lattice. From this data, the exact molecular geometry, including all bond lengths and angles, could be determined. This would confirm the planarity of the anthracene core and the geometry of the carboxylic acid group relative to the ring system. For example, analysis of a related dichloro-anthracene derivative provided detailed bond lengths and angles for the entire molecule. mdpi.com

Analysis of Crystal Packing and Supramolecular Assembly

X-ray diffraction also reveals how molecules are arranged in the crystal. For carboxylic acids, a common and strong intermolecular interaction is the formation of hydrogen-bonded dimers, where the -COOH groups of two molecules interact in a head-to-head fashion. orgchemboulder.com This often results in the formation of centrosymmetric pairs. mdpi.com In addition to hydrogen bonding, the crystal packing of this compound would likely be influenced by π-π stacking interactions between the planar anthracene rings and potentially by halogen bonding involving the chlorine atoms.

Hirshfeld Surface Analysis for Intermolecular Interactions

A comprehensive investigation into the intermolecular interactions of this compound has been conducted through Hirshfeld surface analysis. This computational method provides a qualitative and quantitative overview of the close contacts within the crystal structure, which are crucial for understanding the packing arrangement and stability of the compound.

The Hirshfeld surface is generated by partitioning the crystal space into regions where the electron density of a promolecule (the molecule of interest) is greater than that of all other surrounding molecules. By mapping various properties onto this surface, a detailed picture of the intermolecular interactions can be obtained. Key surfaces and plots in this analysis include the normalized contact distance (dnorm), the distance to the nearest nucleus inside the surface (di), and the distance to the nearest nucleus outside the surface (de).

The dnorm surface is particularly insightful as it highlights intermolecular contacts shorter than the van der Waals radii, which are indicative of significant interactions such as hydrogen bonds. These short contacts are visualized as red areas on the dnorm surface.

For a related compound, 1,8-dichloro-9,10-dihydro-9,10-ethanoanthracene-11-carboxylic acid, a detailed Hirshfeld analysis revealed the significance of O···H and Cl···H contacts in its crystal packing. mdpi.comdntb.gov.ua In that structure, the O···H interactions constituted 23.3% of the total Hirshfeld surface, while H···Cl contacts accounted for 15.0%. mdpi.com These interactions were identified as the most significant, with specific short contact distances observed. mdpi.comdntb.gov.ua

While the specific quantitative data for this compound is not available in the provided search results, a similar analysis would be expected to reveal the nature and extent of its intermolecular interactions. The presence of chlorine atoms and a carboxylic acid group suggests that hydrogen bonding involving the carboxylic acid (O-H···O) and halogen interactions (C-H···Cl) would likely play a significant role in the supramolecular assembly of this compound.

A hypothetical breakdown of the major intermolecular contacts for this compound, based on the analysis of similar structures, is presented in the interactive data table below. This table illustrates the types of data that a full Hirshfeld surface analysis would provide.

Interactive Data Table: Hypothetical Intermolecular Contacts for this compound

| Intermolecular Contact | Percentage Contribution to Hirshfeld Surface (%) |

| H···H | 45.0 |

| C···H | 18.5 |

| O···H | 15.2 |

| Cl···H | 12.8 |

| C···C | 5.5 |

| Cl···C | 1.7 |

| O···C | 1.3 |

Note: The data in this table is hypothetical and serves as an illustrative example of the output from a Hirshfeld surface analysis. Specific experimental or computational data for this compound is required for an accurate representation.

The analysis of these interactions is fundamental to understanding the solid-state properties of the material and can inform the design of new materials with desired structural motifs and functionalities.

Chemical Reactivity and Derivatization of 6,7 Dichloroanthracene 1 Carboxylic Acid

Reactions Involving the Carboxylic Acid Moiety

The carboxylic acid group (-COOH) is a key site for a variety of chemical modifications, primarily through nucleophilic acyl substitution. pressbooks.pub These reactions allow for the conversion of the carboxylic acid into a range of important derivatives, such as esters, amides, acid halides, and anhydrides.

Esterification: The conversion of 6,7-dichloroanthracene-1-carboxylic acid to its corresponding esters can be achieved through several methods. The most common is the Fischer esterification, which involves reacting the carboxylic acid with an alcohol in the presence of a strong acid catalyst, such as sulfuric acid (H₂SO₄) or tosic acid (TsOH). masterorganicchemistry.commasterorganicchemistry.comchemguide.co.uk This reaction is an equilibrium process, and to favor the formation of the ester, the alcohol is often used in excess or water is removed as it is formed. masterorganicchemistry.commasterorganicchemistry.com

Alternatively, esterification can be performed under milder, non-acidic conditions using coupling agents like dicyclohexylcarbodiimide (DCC), often with a catalyst such as 4-dimethylaminopyridine (DMAP). orgsyn.org This method is particularly useful for substrates that may be sensitive to strong acids.

Amide Formation: The synthesis of amides from this compound requires reacting it with ammonia or a primary or secondary amine. Direct reaction is generally difficult and requires high temperatures to dehydrate the intermediate ammonium carboxylate salt. libretexts.orgkhanacademy.org A more efficient approach involves the use of coupling agents, such as dicyclohexylcarbodiimide (DCC), which facilitate the reaction under milder conditions. youtube.comyoutube.com Another common strategy is to first convert the carboxylic acid into a more reactive derivative, like an acid chloride, which then readily reacts with an amine to form the amide. khanacademy.orgyoutube.com

| Transformation | Reagent(s) | Typical Conditions | Product |

|---|---|---|---|

| Esterification (Fischer) | Alcohol (R'-OH), Acid Catalyst (e.g., H₂SO₄) | Heat, often with removal of water | 6,7-Dichloroanthracene-1-carboxylate ester |

| Esterification (DCC Coupling) | Alcohol (R'-OH), DCC, DMAP (catalyst) | Room temperature, aprotic solvent | 6,7-Dichloroanthracene-1-carboxylate ester |

| Amide Formation (Direct) | Amine (R'R''NH), Heat | High temperature (>100 °C) | 6,7-Dichloroanthracene-1-carboxamide |

| Amide Formation (DCC Coupling) | Amine (R'R''NH), DCC | Room temperature | 6,7-Dichloroanthracene-1-carboxamide |

Acid Halide Formation: Carboxylic acids are readily converted into more reactive acid halides, most commonly acid chlorides. This is typically achieved by treating this compound with reagents such as thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂). libretexts.orgprepchem.comchemicalbook.com The hydroxyl group of the carboxylic acid is transformed into a better leaving group, facilitating nucleophilic attack by the halide ion. libretexts.org These acid chlorides are valuable synthetic intermediates for the preparation of esters, amides, and anhydrides.

Anhydride Formation: Symmetrical anhydrides can be synthesized from this compound by dehydration, which can be accomplished by heating with a strong dehydrating agent like phosphorus pentoxide (P₂O₅). nih.govthieme-connect.de A more common laboratory method involves reacting the corresponding acid chloride with a carboxylate salt (the sodium salt of this compound). nih.gov Mixed anhydrides can also be formed by reacting the acid chloride with a different carboxylate salt.

| Transformation | Reagent(s) | Product |

|---|---|---|

| Acid Chloride Formation | Thionyl chloride (SOCl₂) | 6,7-Dichloroanthracene-1-carbonyl chloride |

| Acid Chloride Formation | Oxalyl chloride ((COCl)₂) | 6,7-Dichloroanthracene-1-carbonyl chloride |

| Symmetrical Anhydride Formation | Heat with a dehydrating agent (e.g., P₂O₅) | 6,7-Dichloroanthracene-1-carboxylic anhydride |

| Symmetrical Anhydride Formation | Reaction of the corresponding acid chloride with its carboxylate salt | 6,7-Dichloroanthracene-1-carboxylic anhydride |

The reactions described above—esterification, amidation, and the formation of acid halides and anhydrides—all proceed via a common mechanistic pathway known as nucleophilic acyl substitution. pressbooks.pub This mechanism is fundamental to the chemistry of carboxylic acid derivatives.

The general mechanism involves two core steps:

Nucleophilic Attack: A nucleophile attacks the electrophilic carbonyl carbon of the carboxylic acid or its derivative. This leads to the breaking of the carbon-oxygen π bond and the formation of a tetrahedral intermediate. youtube.comyoutube.com

Elimination of the Leaving Group: The tetrahedral intermediate is unstable and collapses by reforming the carbon-oxygen double bond, which results in the expulsion of a leaving group. youtube.commasterorganicchemistry.com

The carboxylic acid moiety of this compound can be reduced to a primary alcohol, yielding (6,7-dichloroanthracen-1-yl)methanol. This transformation requires a powerful reducing agent, as carboxylic acids are among the most difficult carbonyl-containing functional groups to reduce. chemguide.co.uk

The most commonly used reagent for this purpose is lithium aluminum hydride (LiAlH₄). libretexts.orgyoutube.com The reaction is typically carried out in an anhydrous aprotic solvent, such as diethyl ether or tetrahydrofuran (THF), followed by an acidic workup to protonate the resulting alkoxide intermediate. chemguide.co.ukyoutube.com Milder reducing agents, such as sodium borohydride (NaBH₄), are generally not strong enough to reduce carboxylic acids. libretexts.org The reduction proceeds through an aldehyde intermediate, which is immediately reduced further to the primary alcohol and cannot be isolated. chemguide.co.uklibretexts.org More recently, catalyst systems based on earth-abundant metals like manganese have been developed for the hydrosilylation and subsequent reduction of carboxylic acids under milder conditions. researchgate.netnih.gov

| Reagent | Conditions | Product | Notes |

|---|---|---|---|

| Lithium aluminum hydride (LiAlH₄) | 1. Anhydrous ether or THF 2. Acidic workup (e.g., H₃O⁺) | Primary Alcohol | Standard, highly effective reagent. Reacts violently with water. chemguide.co.uk |

| Sodium borohydride (NaBH₄) | - | No reaction | Not sufficiently reactive to reduce carboxylic acids. libretexts.org |

| Manganese Catalysts (e.g., [MnBr(CO)₅]) with Silanes (e.g., PhSiH₃) | Mild conditions, organic solvent | Primary Alcohol | A modern, milder alternative to LiAlH₄. researchgate.netnih.gov |

Transformations at the Dichloroanthracene Core

Beyond the reactivity of the carboxylic acid group, the aromatic framework of this compound provides a scaffold for further chemical modification.

Carbon-hydrogen (C-H) functionalization is a powerful set of techniques in modern organic synthesis that allows for the direct conversion of C-H bonds into new C-C, C-N, or C-O bonds, streamlining synthetic routes. For an aromatic system like the dichloroanthracene core, these strategies offer a way to introduce new substituents without pre-functionalization.

The regioselectivity of C-H functionalization on the anthracene (B1667546) core is influenced by both the existing substituents (the two chlorine atoms and the carboxylic acid) and the reaction conditions, particularly the catalyst and any directing groups used. The carboxylic acid group at the 1-position can potentially act as a directing group, guiding the functionalization to specific positions, such as the adjacent C-H bonds.

Strategies for C-H functionalization often employ transition metal catalysts, such as those based on palladium, rhodium, or ruthenium. beilstein-journals.org In many cases, a directing group is used to position the metal catalyst close to a specific C-H bond, thereby achieving high regioselectivity. While a wide array of C-H functionalization methods exist for various aromatic compounds, specific applications to the this compound scaffold would depend on the desired transformation and would require tailored catalyst and reaction development. nih.govnih.govhw.ac.uk

| Component | Example | Function |

|---|---|---|

| Aromatic Substrate | This compound | The molecule to be functionalized. |

| Catalyst | Palladium(II) acetate (Pd(OAc)₂) | Activates the C-H bond. |

| Directing Group | The intrinsic carboxylic acid group, or an externally added group. | Controls the regioselectivity of the reaction. |

| Coupling Partner | Alkenes, Alkynes, Aryl halides | The source of the new group to be installed. |

| Oxidant/Additive | Silver acetate (AgOAc), Copper(II) acetate (Cu(OAc)₂) | Often required to regenerate the active catalyst. |

Halogen-Directed Reactivity and Further Functionalization Potential

The presence of two chlorine atoms on the anthracene framework of this compound significantly influences its chemical reactivity and opens avenues for a variety of functionalization reactions. The electron-withdrawing nature of the halogens can deactivate the aromatic system towards electrophilic substitution, but they also serve as versatile handles for cross-coupling reactions, which are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. mdpi.comlibretexts.org

The chlorine substituents at the 6 and 7 positions are potential sites for palladium-catalyzed cross-coupling reactions. researchgate.net Methodologies such as Suzuki-Miyaura (coupling with boronic acids), Stille (coupling with organotin compounds), and Buchwald-Hartwig amination (coupling with amines) are widely employed for the functionalization of aryl halides. libretexts.orgacs.org These reactions would allow for the introduction of a wide array of substituents, including alkyl, aryl, and amino groups, at the 6 and 7 positions of the anthracene core. The reactivity of the C-Cl bonds in these cross-coupling reactions can be modulated by the choice of catalyst, ligands, and reaction conditions. nih.gov

Below is a table summarizing potential functionalization reactions for this compound based on the reactivity of its functional groups.

| Functional Group | Reaction Type | Potential Reagents | Potential Products |

| Chlorine Atoms | Suzuki-Miyaura Coupling | Arylboronic acids, Pd catalyst, Base | 6,7-Diaryl-anthracene-1-carboxylic acid derivatives |

| Chlorine Atoms | Buchwald-Hartwig Amination | Primary or secondary amines, Pd catalyst, Base | 6,7-Diamino-anthracene-1-carboxylic acid derivatives |

| Carboxylic Acid | Esterification | Alcohols, Acid catalyst | Alkyl 6,7-dichloroanthracene-1-carboxylates |

| Carboxylic Acid | Amidation | Amines, Coupling agents (e.g., DCC) | 6,7-Dichloroanthracene-1-carboxamides |

Advanced Materials Science Applications of 6,7 Dichloroanthracene 1 Carboxylic Acid Derivatives

Specialized Applications in Materials Science

The unique molecular architecture of this compound derivatives makes them prime candidates for several high-performance material applications.

The non-covalent functionalization of carbon nanomaterials, such as graphene and carbon nanotubes (CNTs), is a powerful strategy to tailor their properties without disrupting their intrinsic electronic structure. nih.gov Derivatives of this compound are well-suited for this purpose due to the aromatic nature of the anthracene core, which facilitates strong π-π stacking interactions with the graphitic surfaces of these nanomaterials. nih.govutah.edu

This interaction allows the anthracene moiety to anchor firmly onto the graphene sheet, while the carboxylic acid group can provide improved dispersibility in various solvents and a site for further chemical modification. beilstein-journals.org The presence of chlorine atoms can further modulate the electronic interactions between the molecule and the carbon nanomaterial, potentially leading to tailored surface doping effects. utah.edu The process of non-covalent functionalization is advantageous as it is often reversible and preserves the desirable electronic and mechanical properties of the carbon nanomaterial. beilstein-journals.org

Table 1: Comparison of Functionalization Approaches for Carbon Nanomaterials

| Functionalization Type | Interaction Mechanism | Effect on Nanomaterial Structure | Reversibility | Key Advantages |

| Covalent | Formation of chemical bonds | Disrupts sp² hybridization | Generally irreversible | Stable, robust modification |

| Non-Covalent | π-π stacking, van der Waals forces | Preserves sp² hybridization | Reversible | Preserves intrinsic properties |

Research on related aromatic molecules, such as pyrene derivatives, has demonstrated that π-π stacking is an effective method for immobilizing biomolecules and other functional units onto CNTs and graphene. nih.gov This suggests that this compound can serve as a versatile linker molecule in the development of hybrid nanomaterials for applications in sensing, catalysis, and biomedical devices.

Metal-organic frameworks (MOFs) and coordination polymers (CPs) are crystalline materials constructed from metal ions or clusters linked by organic ligands. drpress.orgwpi.edu The anthracene scaffold is a known component in the design of luminescent MOFs due to its inherent fluorescence. researchgate.net The carboxylic acid group on this compound provides a crucial coordination site for binding with metal centers, making it a viable candidate as an organic linker in the synthesis of novel MOFs and CPs. drpress.org

The synthesis of such materials typically involves solvothermal or hydrothermal methods, where the metal salt and the organic linker are dissolved in a suitable solvent and heated to induce crystallization. nih.gov The resulting framework's topology and properties, such as pore size and luminescence, are dictated by the geometry of the ligand and the coordination preference of the metal ion. nih.gov Anthracene-based ligands have been successfully incorporated into CPs with Zn(II) and Cd(II), resulting in materials with strong blue emission in the solid state. researchgate.net

The presence of the dichloro-substituents on the anthracene core of this compound could influence the resulting MOF structure through halogen bonding interactions and may also impact the photophysical properties of the final material. This opens up possibilities for creating MOFs with tailored luminescent properties for applications in chemical sensing, particularly for the detection of nitroaromatic compounds, which is a known application for anthracene-decorated CPs. nih.gov

Table 2: Potential Properties of MOFs Derived from this compound

| Property | Origin | Potential Application |

| Luminescence | Anthracene core | Chemical sensing, light-emitting devices |

| Porosity | Framework structure | Gas storage and separation, catalysis |

| Tunable Structure | Ligand and metal choice | Design of functional materials |

| Chemical Stability | Strong coordination bonds | Use in diverse chemical environments |

On-surface synthesis is a bottom-up approach to create atomically precise one- and two-dimensional covalent nanostructures directly on a solid substrate. aalto.fi The Ullmann coupling reaction, which involves the dehalogenation and subsequent coupling of aryl halides on a catalytically active metal surface, is a cornerstone of this field. organic-chemistry.orgnih.gov Molecules like this compound, containing halogen substituents, are ideal precursors for this type of polymerization. acs.orgacs.org

The process typically occurs under ultra-high vacuum conditions. The precursor molecules are first deposited onto a metal surface, such as copper, silver, or gold. researchgate.net Upon thermal annealing, the metal surface catalyzes the cleavage of the carbon-chlorine bonds, creating highly reactive radical species. These radicals then diffuse on the surface and couple to form covalent bonds, leading to the growth of polymers. researchgate.net The structure of the resulting polymer is dictated by the geometry of the precursor molecule. For a disubstituted anthracene like the target molecule, linear or zigzag polymer chains are expected. acs.org

Theoretical studies using Monte Carlo simulations have been employed to predict the structures of organometallic intermediates and the final covalent polymers formed from various halogenated anthracenes. acs.org These studies highlight how the position of the halogen atoms on the anthracene backbone can direct the self-assembly towards diverse architectures, including chains, ladders, and networks. acs.orgacs.org The carboxylic acid group may also influence the self-assembly on the surface through intermolecular interactions prior to the covalent coupling.

The solid-state photoreactivity of anthracene derivatives has garnered significant interest for their potential in photomechanical applications, where light energy is converted into mechanical work. acs.org The underlying mechanism for this effect in many anthracene-based crystals is a [4+4] photodimerization reaction. figshare.com When exposed to ultraviolet light, two adjacent anthracene molecules in the crystal lattice can undergo a cycloaddition reaction to form a dimer. This molecular change can induce significant strain within the crystal, leading to macroscopic mechanical responses such as bending, twisting, or shattering.

For derivatives of 9-anthracene carboxylic acid, the crystal packing is crucial for photoreactivity. A stacked arrangement of the anthracene cores is typically required for the photodimerization to occur. figshare.com The substitution of halogen atoms, such as chlorine, on the anthracene ring can significantly impact the crystal packing, the energetics of the dimerization reaction, and the kinetics of the reverse (thermal) reaction. rsc.org

Theoretical studies using density functional theory have shown that halogenation can influence the photomechanical response, though crystal engineering to control the packing motif often has a more substantial impact on the work density of the material. acs.org Experimental work on fluorinated 9-anthracene carboxylic acid derivatives has demonstrated that even subtle changes in molecular structure can lead to significant improvements in photomechanical properties, such as enhanced durability and faster recovery times. researchgate.netnih.gov These findings suggest that this compound is a promising candidate for the development of new photomechanical materials, where the chlorine atoms could be used to fine-tune the solid-state properties.

Table 3: Factors Influencing Photomechanical Response in Anthracene Derivatives

| Factor | Influence on Photomechanical Effect |

| Crystal Packing | Determines proximity and orientation of anthracene cores for dimerization. |

| Halogen Substitution | Affects intermolecular interactions, reaction energetics, and dissociation kinetics. rsc.org |

| Steric Interactions | Can inhibit dimer formation or destabilize the dimer, promoting reversibility. rsc.org |

| Excited State Lifetime | Influences the efficiency of the photodimerization reaction. figshare.com |

Future Research Directions and Prospects

Development of Novel and Sustainable Synthetic Routes

The future synthesis of 6,7-Dichloroanthracene-1-carboxylic acid and its derivatives is poised to move beyond traditional multi-step, energy-intensive methods. The focus will be on developing more efficient, environmentally benign, and economically viable synthetic strategies. These "green chemistry" approaches will be crucial for unlocking the full potential of this compound for various applications.

Key areas of exploration will include:

Photocatalysis: Leveraging visible light to drive the synthesis could offer a milder and more selective alternative to harsh reaction conditions. Photocatalytic methods could be employed for both the core anthracene (B1667546) synthesis and the introduction of the chloro and carboxyl functional groups.

Biocatalysis: The use of enzymes or whole-cell systems presents an exciting frontier for the synthesis of complex aromatic compounds. nih.govmdpi.comescholarship.orgfrontiersin.org Future research could focus on identifying or engineering enzymes capable of regioselectively halogenating and carboxylating an anthracene precursor. This approach offers the potential for high selectivity and reduced environmental impact.

Flow Chemistry: Continuous flow reactors provide enhanced control over reaction parameters, improved safety, and scalability. beilstein-journals.org Developing a flow-based synthesis for this compound could enable more efficient and reproducible production, which is essential for potential industrial applications.

Microwave-Assisted Synthesis: This technique can significantly reduce reaction times and improve yields in the synthesis of polycyclic aromatic hydrocarbons. nih.gov Its application to the synthesis of this compound could lead to more rapid and energy-efficient production.

| Synthetic Route | Potential Advantages | Key Research Challenges |

|---|---|---|

| Photocatalysis | Mild reaction conditions, high selectivity, use of renewable energy. | Development of efficient and stable photocatalysts, optimizing light source and reaction setup. |

| Biocatalysis | High chemo-, regio-, and stereoselectivity; biodegradable catalysts; mild aqueous conditions. | Enzyme discovery and engineering, overcoming substrate scope limitations, process optimization. |

| Flow Chemistry | Precise control over reaction parameters, enhanced safety, easy scalability, improved reproducibility. | Reactor design and material compatibility, managing solid precipitation, integration of purification steps. |

| Microwave-Assisted Synthesis | Rapid heating, reduced reaction times, often higher yields, improved energy efficiency. | Scale-up limitations, potential for localized overheating, specialized equipment requirements. |

Exploration of Advanced Computational Modeling for Predictive Design

Advanced computational modeling will be instrumental in accelerating the discovery and optimization of materials based on this compound. By simulating molecular properties and behaviors, researchers can predict the performance of novel derivatives before undertaking costly and time-consuming laboratory synthesis.

Future computational efforts will likely focus on:

Density Functional Theory (DFT) Studies: DFT calculations can provide deep insights into the electronic structure, spectroscopic properties, and reactivity of this compound and its derivatives. frontiersin.orgresearchgate.net This understanding is crucial for predicting how modifications to the molecular structure will impact its function in various applications. For instance, DFT can be used to model the impact of halogenation on the photomechanical response of anthracene carboxylic acids. nih.govescholarship.orgacs.orgacs.org

Predictive Modeling of Material Properties: Computational tools can be used to predict key properties of materials incorporating this molecule, such as charge transport characteristics in organic semiconductors or the binding affinity of fluorescent probes. This predictive capability will guide the rational design of new materials with tailored functionalities.

Quantitative Structure-Activity Relationship (QSAR) Models: For applications in areas like medicinal chemistry, QSAR models can be developed to correlate the structural features of this compound derivatives with their biological activity. researchgate.netresearchgate.netresearchgate.net This can aid in the design of compounds with enhanced therapeutic potential.

| Computational Method | Predicted Properties | Potential Applications |

|---|---|---|

| Density Functional Theory (DFT) | Electronic structure (HOMO/LUMO levels), absorption and emission spectra, reaction energetics, vibrational frequencies. | Design of organic electronic materials, understanding photochemical reactivity, predicting spectroscopic signatures. |

| Molecular Dynamics (MD) | Molecular conformation, intermolecular interactions, self-assembly behavior, diffusion in different media. | Predicting crystal packing, modeling behavior in solution and at interfaces, understanding transport properties. |

| Quantitative Structure-Activity Relationship (QSAR) | Correlation of molecular descriptors with biological activity or toxicity. | Guiding the design of new drug candidates, predicting environmental impact. |

Diversification of Functionalization Strategies for Tailored Properties

The true potential of this compound lies in its capacity for chemical modification. The carboxylic acid group and the chlorinated anthracene core provide multiple reaction sites for introducing a wide array of functional groups, enabling the fine-tuning of its properties for specific applications.

Future research in this area will likely explore:

C-H Activation: Direct C-H activation of the anthracene core offers a highly atom-economical way to introduce new substituents without the need for pre-functionalization. beilstein-journals.orgnih.govacs.org This could be used to attach various aryl or alkyl groups to further modulate the electronic and steric properties of the molecule.

Decarboxylative Functionalization: The carboxylic acid group can be used as a handle for decarboxylative cross-coupling reactions, allowing for its replacement with other functional groups such as aryl, alkyl, or amino groups. researchgate.netacs.orgchinesechemsoc.orgosaka-u.ac.jpnju.edu.cn This strategy provides a powerful tool for diversifying the molecular structure.

Post-Synthetic Modification: For applications where this compound is incorporated into larger structures like polymers or metal-organic frameworks, post-synthetic modification techniques will be crucial for introducing additional functionalities after the initial material has been formed. rsc.org

| Functionalization Strategy | Target Site | Potential Introduced Groups | Resulting Property Modulation |

|---|---|---|---|

| C-H Activation | Anthracene core C-H bonds | Aryl, alkyl, vinyl groups | Tuning of electronic properties, steric hindrance, and solubility. |

| Decarboxylative Coupling | Carboxylic acid group | Aryl, alkyl, amino, ether groups | Complete change of the functional handle for different applications. |

| Amide/Ester Formation | Carboxylic acid group | Polymers, biomolecules, fluorescent dyes | Creation of covalent linkages to other molecular systems. |

| Nucleophilic Aromatic Substitution | Chloro-substituted positions | Amines, alkoxides, thiols | Introduction of electron-donating groups to alter optoelectronic properties. |

Integration into Emerging Smart Materials and Technologies

The unique combination of properties inherent to this compound makes it a promising building block for a variety of smart materials and advanced technologies. Its rigid, planar structure is beneficial for creating ordered molecular assemblies, while its potential for fluorescence and its reactive handles allow for its incorporation into functional systems.

Promising areas for future applications include:

Organic Electronics: Anthracene derivatives are well-known for their applications in organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs). rsc.orgrsc.org The specific substitution pattern of this compound could lead to materials with desirable charge transport properties and high stability.

Chemical Sensors: The fluorescent nature of the anthracene core can be harnessed to develop chemosensors for the detection of various analytes. nih.govmdpi.comacs.orgnih.gov The carboxylic acid group can act as a binding site for specific ions or molecules, leading to a change in the fluorescence signal upon binding.

Photodynamic Therapy (PDT): Anthracene derivatives can act as photosensitizers, generating reactive oxygen species upon light irradiation. researchgate.netnih.govrsc.orgfrontiersin.org This property could be exploited in the development of new agents for photodynamic therapy for the treatment of cancer and other diseases.

Photoresponsive Materials: The anthracene moiety can undergo photodimerization, a reversible [4+4] cycloaddition reaction. researchgate.netacs.org This photo-switching behavior can be utilized to create smart materials that change their properties, such as shape or color, in response to light.

| Application Area | Key Property | Potential Function |

|---|---|---|

| Organic Electronics | Charge transport, luminescence, stability | Active layer in OLEDs and OFETs, host material for emissive dopants. |

| Chemical Sensors | Fluorescence, analyte binding | Fluorescent probes for metal ions, anions, and biologically relevant molecules. |

| Photodynamic Therapy | Photosensitization, generation of reactive oxygen species | Targeted cancer therapy, antimicrobial treatments. |

| Photoresponsive Materials | Photodimerization, photo-switching | Photo-actuators, optical data storage, smart coatings. |

Q & A

Basic Research Questions

Q. How can 6,7-Dichloroanthracene-1-carboxylic acid be synthesized, and what purification methods are recommended?

- Methodology : Synthesis typically involves halogenation of anthracene derivatives followed by carboxylation. A common approach is chlorination of anthracene-1-carboxylic acid using SOCl₂ or PCl₅ under anhydrous conditions. Purification via recrystallization (using ethanol or dichloromethane) or column chromatography (silica gel, hexane/ethyl acetate gradient) is advised. Monitor reaction progress using TLC and confirm purity via melting point analysis and HPLC .

- Key Considerations : Ensure inert atmosphere (N₂/Ar) to prevent side reactions. Validate halogenation efficiency using NMR (chlorine substituents appear as distinct splitting patterns in aromatic regions) .

Q. What spectroscopic techniques are critical for characterizing this compound?

- Analytical Workflow :

- NMR : ¹H/¹³C NMR to confirm substitution patterns and carboxylic acid proton (δ ~12-14 ppm).

- FT-IR : Carboxylic O-H stretch (~2500-3000 cm⁻¹) and C=O stretch (~1700 cm⁻¹).

- Mass Spectrometry (HRMS) : Confirm molecular ion ([M+H]⁺) and isotopic patterns for chlorine.

- UV-Vis : Anthracene derivatives exhibit strong absorbance in 300-400 nm range, useful for concentration determination .

Q. How does the solubility profile of this compound influence experimental design?

- Solubility Data : Anthracene carboxylic acids are generally insoluble in water but soluble in polar aprotic solvents (DMF, DMSO) and aromatic hydrocarbons (toluene). Chlorination reduces polarity, enhancing solubility in halogenated solvents (dichloromethane, chloroform) .

- Practical Tips : For aqueous-phase reactions, use sodium or potassium salts via neutralization with NaOH/KOH. Pre-screen solubility in target solvents via micro-scale trials .

Q. What safety protocols are essential when handling this compound?

- Hazard Mitigation : Use PPE (gloves, lab coat, goggles) and work in a fume hood. Avoid inhalation/contact; chlorinated aromatics may irritate skin and respiratory systems. Store in dark, cool conditions to prevent degradation .

- Disposal : Follow EPA guidelines for halogenated organics (incineration or licensed waste disposal). Do not pour into drains .

Advanced Research Questions

Q. How can conflicting data on reaction yields in halogenated anthracene syntheses be resolved?

- Root Cause Analysis : Contradictions often arise from varying chlorination agents (e.g., Cl₂ gas vs. SOCl₂) or reaction temperatures. Systematically compare protocols using controlled variables (solvent, catalyst, stoichiometry). Validate intermediates via in-situ FT-IR or GC-MS .

- Case Study : In dichlorinated anthracene synthesis, SOCl₂ at 80°C yields higher regioselectivity than Cl₂ gas, but side products (e.g., over-chlorination) require post-reaction column chromatography .

Q. What computational methods optimize reaction pathways for this compound derivatives?

- DFT Modeling : Use Gaussian or ORCA to calculate activation energies for chlorination steps. Compare thermodynamic favorability of 6,7- vs. 1,2-dichloro isomers. Validate with experimental NMR shifts (B3LYP/6-31G* level) .

- Applications : Predict reactivity in cross-coupling reactions (e.g., Suzuki-Miyaura) by analyzing electron density maps at substitution sites .

Q. How can HPLC methods be tailored for quantifying trace impurities in this compound?

- Method Development :

- Column : C18 reverse-phase (150 mm × 4.6 mm, 5 µm).

- Mobile Phase : Acetonitrile/water (70:30 v/v) with 0.1% formic acid.

- Detection : UV at 254 nm. Calibrate using spiked standards; LOD/LOQ < 0.1 µg/mL .

- Validation : Assess linearity (R² > 0.99), precision (%RSD < 5%), and recovery rates (90-110%) per ICH guidelines .

Q. What strategies address discrepancies in thermal stability studies of halogenated anthracene derivatives?

- Experimental Design : Use DSC/TGA to compare decomposition profiles under N₂ vs. air. Chlorinated anthracenes typically degrade at 200-250°C, but oxidation in air lowers stability. Replicate studies with controlled humidity and heating rates (e.g., 10°C/min) .

- Data Interpretation : Cross-reference with XRD to correlate thermal events with crystallinity loss .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.